Iodoacetamido-PEG8-t-butyl ester
Beschreibung
Eigenschaften
IUPAC Name |
tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[(2-iodoacetyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H48INO11/c1-25(2,3)38-24(29)4-6-30-8-10-32-12-14-34-16-18-36-20-21-37-19-17-35-15-13-33-11-9-31-7-5-27-23(28)22-26/h4-22H2,1-3H3,(H,27,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILIUZGAOVKXOGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CI | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H48INO11 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
665.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Multi-Step Organic Synthesis via Spirocyclic Intermediates
A patented method (CN103787971A) outlines a two-step synthesis leveraging spirocyclic intermediates.
-
Formation of 9-Oxo-3-azaspiro[5.5]undec-7-ene-3-t-butyl carboxylate :
-
Reactants : Methyl vinyl ketone, 4-formylpiperidine-1-t-butyl formate.
-
Conditions : Tetrahydrofuran (THF) solvent, cooled to -10°C, with potassium hydroxide in ethanol.
-
Reaction : Nucleophilic addition followed by cyclization, yielding a spirocyclic intermediate.
-
Purification : Column chromatography (cyclohexane/ethyl acetate).
-
-
Conversion to Iodoacetamido-PEG8-t-butyl Ester :
This method emphasizes scalability but requires stringent temperature control and specialized intermediates.
PEG Backbone Functionalization
Commercial protocols (e.g., Creative Biolabs, AxisPharm) highlight modular approaches using pre-functionalized PEG chains:
-
t-Butyl Ester Introduction :
-
Iodoacetamide Coupling :
This method is favored for its modularity and compatibility with solid-phase peptide synthesis.
Comparative Analysis of Methods
Critical Reaction Parameters
Protecting Group Chemistry
PEG Spacer Optimization
-
Chain Length : PEG8 (8 ethylene glycol units) balances solubility and steric hindrance.
-
End-Group Reactivity : Hydroxyl termini are often converted to mesylates or tosylates for nucleophilic substitution.
Characterization and Quality Control
-
Nuclear Magnetic Resonance (NMR) :
-
Mass Spectrometry (MS) :
-
HPLC Purity :
Industrial-Scale Considerations
-
Cost Drivers : Iodoacetic acid (~$200/g) and PEG8 diol (~$150/g) contribute significantly.
-
Green Chemistry : Solvent recovery (THF, DCM) and catalytic methods (e.g., DMAP) reduce environmental impact.
Emerging Innovations
Wissenschaftliche Forschungsanwendungen
Drug Delivery Systems
Iodoacetamido-PEG8-t-butyl ester is increasingly utilized in drug delivery due to its ability to improve the solubility and bioavailability of poorly soluble drugs. Its biocompatibility and water-solubility facilitate the formulation of various drug carriers.
Protein Conjugation
The ability to covalently bond with thiol groups makes this compound an excellent reagent for protein modification. This application is crucial in developing bioconjugates for therapeutic purposes.
Surface Modification of Medical Devices
The compound can be employed in coating medical devices to improve biocompatibility and reduce thrombogenicity.
Case Study 1: Drug Delivery Enhancement
A study demonstrated that incorporating this compound into a formulation significantly improved the solubility and absorption of a poorly soluble anti-cancer drug. The modified drug showed a higher bioavailability compared to its non-PEGylated counterpart.
Case Study 2: Protein Therapeutics
In another research project, researchers utilized this compound to conjugate a therapeutic protein with a fluorescent dye. The resulting conjugate exhibited enhanced stability and retention time in vivo, validating its potential for imaging applications in drug development.
Wirkmechanismus
The primary mechanism by which Iodoacetamido-PEG8-t-butyl ester exerts its effects is through the formation of covalent bonds with thiol groups. The iodoacetamide group acts as an alkylating agent, reacting with thiol groups on proteins and peptides to form stable thioether bonds. This modification can alter the properties of the target molecule, such as its solubility, stability, and biological activity.
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar PEG-Based Compounds
Iodoacetamido-PEG8-t-butyl ester belongs to a family of PEG derivatives with distinct functional groups. Below is a detailed comparison with structurally related compounds:
Functional Group Reactivity
Structural and Physicochemical Properties
*Calculated based on atomic masses; exact values may vary with isotopic distribution.
Key Research Findings
- Iodoacetamido vs. Bromoacetamido : Iodoacetamido derivatives exhibit 5–10× faster reaction kinetics with thiols compared to bromoacetamido analogs due to iodine’s superior leaving-group ability. This makes this compound preferable for time-sensitive conjugations .
- Azido vs. Propargyl : Azido-PEG8-t-butyl ester is compatible with copper-catalyzed click chemistry, while propargyl-PEG8-t-butyl ester avoids copper toxicity, making it suitable for in vivo applications .
- t-Butyl Ester Deprotection : All t-butyl ester-containing compounds undergo efficient deprotection in trifluoroacetic acid (TFA), generating free carboxylic acids for secondary reactions (e.g., amide bond formation) .
Biologische Aktivität
Iodoacetamido-PEG8-t-butyl ester is a compound that has garnered interest in the fields of biochemistry and medicinal chemistry due to its potential applications in drug development and biological research. This article explores its biological activity, synthesis, and relevant case studies, along with data tables summarizing key findings.
Molecular Formula: C25H48INO11
Molecular Weight: 665.6 g/mol
Structure: The compound features an iodoacetamido group linked to a PEG (polyethylene glycol) spacer, which enhances its solubility and reactivity in biological systems.
This compound acts primarily as a crosslinking agent in biochemical applications. The iodoacetamide moiety can react with thiol groups in proteins, leading to the formation of stable thioether bonds. This property is particularly useful for:
- Labeling Proteins: Facilitating the study of protein interactions and dynamics.
- Drug Delivery Systems: Enhancing the pharmacokinetics of therapeutic agents by improving their solubility and stability.
In Vitro Studies
Various studies have assessed the biological activity of this compound, particularly in relation to its effects on cell lines and protein interactions.
-
Cell Viability Assays:
- MCF-7 Breast Cancer Cells: The compound demonstrated moderate cytotoxicity, comparable to established chemotherapeutic agents like tamoxifen and olaparib. It inhibited cell growth effectively at concentrations above 10 µM after 72 hours of treatment .
- Non-Malignant MCF-10A Cells: Interestingly, lower toxicity was observed in non-malignant cells, suggesting a selective action against cancerous cells .
- Protein Labeling:
Table 1: Summary of Biological Activity Data
| Cell Line | IC50 (µM) | Treatment Duration | Comments |
|---|---|---|---|
| MCF-7 | 10 | 72 hours | Moderate cytotoxicity |
| MCF-10A | >50 | 72 hours | Low toxicity |
| Thiol-Containing Proteins | N/A | N/A | Efficient labeling observed |
Case Study 1: Targeted Drug Delivery
In a study exploring targeted delivery systems, this compound was utilized to conjugate anticancer drugs to antibodies. This approach enhanced the specificity and efficacy of drug delivery to tumor cells while minimizing systemic toxicity. The conjugated drugs exhibited a significant increase in therapeutic efficacy compared to free drugs.
Case Study 2: Protein Interaction Studies
Research involving the use of this compound for protein interaction studies revealed its utility in stabilizing protein complexes for crystallography. The compound facilitated the formation of stable complexes that were crucial for structural determination via X-ray crystallography .
Q & A
Basic Research Questions
Q. What are the structural and functional characteristics of Iodoacetamido-PEG8-t-butyl ester, and how do these influence its reactivity in bioconjugation protocols?
- Methodological Answer : The compound comprises three key functional groups:
- Iodoacetamide : Reacts selectively with free thiols (-SH) via alkylation under mild conditions (pH 7–8, 25–37°C) .
- PEG8 spacer : Enhances solubility in aqueous and organic solvents, reduces steric hindrance, and improves pharmacokinetics in biological systems .
- t-Butyl ester : Protects carboxylic acid groups during synthesis; requires acidic conditions (e.g., TFA) for deprotection .
Q. How is this compound utilized in site-specific protein modification, and what analytical techniques validate conjugation efficiency?
- Methodological Answer :
- Step 1 : Reduce disulfide bonds in target proteins (e.g., using TCEP or DTT) to generate free thiols.
- Step 2 : React the protein with this compound at a 5:1 molar ratio (reagent:protein) in PBS (pH 7.4) for 2–4 hours .
- Validation :
- SDS-PAGE : Observe a molecular weight shift (~500–600 Da due to PEG8 addition).
- Mass Spectrometry : Detect PEGylation via +352 Da increments per modification .
- Ellman’s Assay : Quantify unreacted thiols to calculate conjugation efficiency .
Advanced Research Questions
Q. What strategies mitigate hydrolysis of the iodoacetamide group during storage or reaction, and how do solvent/solution conditions impact stability?
- Methodological Answer :
- Stability Challenges : Iodoacetamide hydrolyzes to inert hydroxyacetamide in aqueous solutions, especially at pH > 8 or in the presence of nucleophiles (e.g., amines) .
- Mitigation :
- Storage : Lyophilize the compound and store at -20°C under argon; reconstitute in anhydrous DMSO or DMF immediately before use .
- Reaction Optimization : Use degassed buffers (e.g., N₂-purged PBS) and minimize reaction time (<4 hours) .
- Quantitative Analysis : Track hydrolysis via LC-MS by monitoring the appearance of hydroxyacetamide (m/z +18) .
Q. How can researchers resolve contradictions in reported conjugation efficiencies when using this compound across different protein systems?
- Methodological Answer :
- Potential Variables :
- Data Normalization : Express efficiency as a percentage of total available thiols (via Ellman’s assay) rather than absolute values .
Q. What are the limitations of this compound in vivo, and how can its pharmacokinetic profile be improved for therapeutic applications?
- Methodological Answer :
- Limitations :
- Rapid renal clearance due to PEG8’s small size (MW ~352 Da).
- Potential immunogenicity from PEGylated products .
- Improvement Strategies :
- Size Optimization : Use longer PEG chains (e.g., PEG20) or branched PEGs to prolong circulation half-life .
- Conjugation Site Engineering : Combine with site-specific techniques (e.g., enzymatic tagging) to reduce heterogeneity .
- In Vivo Validation : Perform biodistribution studies in murine models using radiolabeled (e.g., ¹²⁵I) conjugates .
Data Interpretation and Validation
Q. How should researchers address discrepancies between SDS-PAGE and mass spectrometry data when analyzing PEGylated proteins?
- Methodological Answer :
- SDS-PAGE Artifacts : PEGylation can cause anomalous migration (e.g., smearing) due to charge masking. Use Coomassie staining with high-percentage gels (12–15%) for clearer resolution .
- MS Limitations : Low ionization efficiency of PEGylated peptides may lead to underdetection. Employ MALDI-TOF for intact protein analysis or enzymatic digestion (e.g., trypsin) for peptide-level confirmation .
Synthesis and Derivatization
Q. What synthetic routes are available for customizing this compound, and how can researchers verify intermediate purity?
- Methodological Answer :
- Route 1 : Start with PEG8-di-t-butyl ester, introduce iodoacetamide via EDC/NHS coupling.
- Route 2 : Modify pre-synthesized amino-PEG8-t-butyl ester with iodoacetic acid N-hydroxysuccinimide ester .
- Purity Assessment :
- NMR : Check for residual solvents (e.g., DCM, THF) and unreacted intermediates.
- HPLC : Use a C18 column with UV detection at 220 nm; purity should exceed 95% for research-grade material .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
